molecular formula C22H19FN2O3S2 B2456552 (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894682-07-6

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2456552
CAS No.: 894682-07-6
M. Wt: 442.52
InChI Key: NWYJYUHUCHXDQZ-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a synthetic organic compound that belongs to the class of thieno[3,2-c][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline, 4-fluorobenzyl bromide, and thieno[3,2-c][1,2]thiazine derivatives. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or other dehydrating agents.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification: Techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Automation: Implementing automated synthesis and purification processes.

    Quality control: Ensuring consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme inhibitors: Possible use as inhibitors of specific enzymes.

    Receptor modulators: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug development: Exploration as a lead compound for new pharmaceuticals.

    Antimicrobial agents: Potential activity against bacteria or fungi.

Industry

    Material science: Use in the development of new materials with specific properties.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Disrupting cellular processes: Affecting cell division, metabolism, or other critical functions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c][1,2]thiazine derivatives: Other compounds in this class with similar structures.

    Fluorobenzyl derivatives: Compounds containing the 4-fluorobenzyl group.

    Dimethylphenyl derivatives: Molecules with the 2,5-dimethylphenyl moiety.

Uniqueness

    Structural features: The combination of thieno[3,2-c][1,2]thiazine, 4-fluorobenzyl, and 2,5-dimethylphenyl groups.

    Biological activity: Unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

(3Z)-3-[(2,5-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-3-4-15(2)18(11-14)24-12-20-21(26)22-19(9-10-29-22)25(30(20,27)28)13-16-5-7-17(23)8-6-16/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYJYUHUCHXDQZ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.